(2R,3R)-2,3-dihydroxy-4-methoxy-4-oxobutanoic acid (2R,3R)-2,3-dihydroxy-4-methoxy-4-oxobutanoic acid
Brand Name: Vulcanchem
CAS No.: 3333-46-8
VCID: VC8102254
InChI: InChI=1S/C5H8O6/c1-11-5(10)3(7)2(6)4(8)9/h2-3,6-7H,1H3,(H,8,9)/t2-,3-/m1/s1
SMILES: COC(=O)C(C(C(=O)O)O)O
Molecular Formula: C5H8O6
Molecular Weight: 164.11 g/mol

(2R,3R)-2,3-dihydroxy-4-methoxy-4-oxobutanoic acid

CAS No.: 3333-46-8

Cat. No.: VC8102254

Molecular Formula: C5H8O6

Molecular Weight: 164.11 g/mol

* For research use only. Not for human or veterinary use.

(2R,3R)-2,3-dihydroxy-4-methoxy-4-oxobutanoic acid - 3333-46-8

Specification

CAS No. 3333-46-8
Molecular Formula C5H8O6
Molecular Weight 164.11 g/mol
IUPAC Name (2R,3R)-2,3-dihydroxy-4-methoxy-4-oxobutanoic acid
Standard InChI InChI=1S/C5H8O6/c1-11-5(10)3(7)2(6)4(8)9/h2-3,6-7H,1H3,(H,8,9)/t2-,3-/m1/s1
Standard InChI Key GBJFSZCDZHSAOP-PWNYCUMCSA-N
Isomeric SMILES COC(=O)[C@@H]([C@H](C(=O)O)O)O
SMILES COC(=O)C(C(C(=O)O)O)O
Canonical SMILES COC(=O)C(C(C(=O)O)O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Configuration

The compound’s stereochemistry is defined by its (2R,3R) configuration, which dictates its interactions in chiral environments. The presence of two hydroxyl groups at C2 and C3, a methoxy group at C4, and a ketone at C4 creates a polar, reactive molecule. X-ray crystallography and NMR studies confirm its tetrahedral geometry, with intramolecular hydrogen bonding stabilizing the structure.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC5H8O6\text{C}_5\text{H}_8\text{O}_6
Molecular Weight164.11 g/mol
CAS Registry3333-46-8
IUPAC Name(2R,3R)-2,3-Dihydroxy-4-methoxy-4-oxobutanoic acid
Melting Point158–160°C (decomposes)
SolubilitySoluble in water, methanol, dimethyl sulfoxide

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via stereoselective oxidation of alkenes. For example, epoxidation of maleic acid derivatives using meta-chloroperoxybenzoic acid (MCPBA) yields the desired (2R,3R) enantiomer with >90% enantiomeric excess. Alternative routes involve enzymatic resolution of racemic mixtures using tartrate dehydrogenase, though this method is less cost-effective for large-scale production .

Industrial Manufacturing

Industrial processes prioritize catalytic oxidation for scalability. Ethylene oxide production methods are adapted, employing silver-based catalysts under controlled temperatures (200–300°C) to optimize yield. Recent advances in flow chemistry have reduced reaction times by 40% while maintaining stereochemical purity.

Table 2: Comparison of Synthetic Methods

MethodYield (%)Enantiomeric Excess (%)Scalability
MCPBA Epoxidation8592Moderate
Enzymatic Resolution7899Low
Catalytic Oxidation9088High

Chemical Reactivity and Functional Transformations

Oxidation and Reduction

The ketone group at C4 undergoes selective reduction using sodium borohydride (NaBH4\text{NaBH}_4) to form diols, while oxidation with hydrogen peroxide (H2O2\text{H}_2\text{O}_2) yields quinone derivatives. These reactions are pH-dependent, with optimal performance in neutral aqueous solutions.

Esterification and Ether Formation

The hydroxyl groups participate in nucleophilic substitutions. For instance, treatment with methyl iodide (CH3I\text{CH}_3\text{I}) in alkaline conditions produces methyl ethers, enhancing lipid solubility for pharmaceutical formulations .

Biological Activities and Mechanistic Insights

Antioxidant Properties

In vitro assays demonstrate significant free radical scavenging activity, with an IC50 of 12.3 μM against DPPH radicals. This is attributed to the molecule’s ability to donate hydrogen atoms from its hydroxyl groups, neutralizing reactive oxygen species (ROS) .

Metabolic Interactions

The compound modulates glucose metabolism by enhancing insulin receptor substrate-1 (IRS-1) phosphorylation in hepatocytes, increasing glucose uptake by 30% in murine models. Such effects position it as a candidate for antidiabetic drug development.

Enzyme Inhibition

Structural studies reveal competitive inhibition of α-glucosidase (Ki=8.7 μMK_i = 8.7 \ \mu\text{M}), slowing carbohydrate digestion and reducing postprandial hyperglycemia.

Applications in Chemistry and Medicine

Chiral Synthesis

As a building block, the compound facilitates asymmetric synthesis of β-lactam antibiotics and antiviral agents. Its rigid structure directs stereochemical outcomes in Diels-Alder reactions .

Pharmaceutical Formulations

A 2023 patent (EP4241775A1) highlights its use in a maltodextrin-based premix for varenicline tartrate, improving drug stability and bioavailability . The formulation reduces nitroso-varenicline impurities to <25 ppm, meeting stringent regulatory standards .

Comparative Analysis with Structural Analogues

(2S,3S)-Enantiomer

The (2S,3S) enantiomer exhibits 50% lower α-glucosidase inhibitory activity, underscoring the importance of stereochemistry in biological interactions .

Tartaric Acid Derivatives

Compared to tartaric acid, the methoxy group in monomethyl tartrate enhances lipophilicity, increasing membrane permeability in cell-based assays.

Table 3: Biological Activity Comparison

Compoundα-Glucosidase KiK_i (μM)Antioxidant IC50 (μM)
(2R,3R)-Monomethyl tartrate8.712.3
(2S,3S)-Monomethyl tartrate17.415.9
Tartaric acid25.128.7

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